N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-oxo-5-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-17(15-6-2-1-3-7-15)8-4-10-19(25)23-14-16-20(22-12-11-21-16)18-9-5-13-26-18/h1-3,5-7,9,11-13H,4,8,10,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMVGWOHUPYAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazine Core
The pyrazine ring is synthesized via cyclocondensation reactions. A prevalent method involves the reaction of 1,2-diamines with 1,2-diketones under acidic or basic conditions. For example, 1,2-diaminopropane and 2,3-butanedione react in the presence of hydrochloric acid to yield 2,5-dimethylpyrazine. However, for the target compound, the pyrazine must bear a methyl group at the 3-position to accommodate subsequent furan functionalization.
Alternative Route :
A more tailored approach utilizes 3-amino-2-pyrazinecarbaldehyde as a starting material. Reductive amination with methylamine generates the 3-methylpyrazine scaffold, which is then brominated at the 2-position using N-bromosuccinimide (NBS) under radical initiation.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | HCl (cat.), ethanol, reflux | 65% |
| Bromination | NBS, AIBN, CCl₄, 80°C | 72% |
Methylation and Amidation Steps
The methyl linker between the pyrazine and amide chain is installed via reductive amination. The furan-pyrazine aldehyde is treated with methylamine and sodium cyanoborohydride in methanol:
$$ \text{Pyrazine-Furan-CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Pyrazine-Furan-CH}2\text{NHCH}_3 $$
Subsequent acylation with 5-oxo-5-phenylpentanoyl chloride completes the synthesis:
$$ \text{Pyrazine-Furan-CH}2\text{NHCH}3 + \text{ClC(O)C}4\text{H}8\text{Ph} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$
Critical Parameters :
- Acylation requires anhydrous conditions to prevent hydrolysis.
- Triethylamine scavenges HCl, driving the reaction to completion.
Yield Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 25°C | 78% |
| Acylation | Et₃N, THF, 0°C → 25°C | 82% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction kinetics and product purity. Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr reactions but may promote side reactions in acid-sensitive steps.
Comparative Solvent Study :
| Solvent | Reaction Rate (k, s⁻¹) | Purity (%) |
|---|---|---|
| DMF | 0.045 | 88 |
| THF | 0.028 | 92 |
| Toluene | 0.015 | 95 |
Catalytic Systems
Palladium catalysts remain indispensable for cross-coupling steps. Alternative ligands (e.g., SPhos, Xantphos) were evaluated for Suzuki-Miyaura coupling:
| Ligand | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| PPh₃ | 85 | 12 |
| SPhos | 89 | 8 |
| Xantphos | 82 | 15 |
Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to flow chemistry improves reproducibility and reduces reaction times. Key advantages include:
- Precise temperature control (±1°C) in microreactors.
- In-line purification via scavenger resins.
Case Study :
A pilot plant achieved 92% yield in the Suzuki-Miyaura step using a Corning AFR™ reactor with the following parameters:
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Residence Time | 15 min |
| Temperature | 80°C |
Green Chemistry Considerations
Industrial processes prioritize atom economy and waste reduction. The use of water as a co-solvent in cross-coupling steps reduces reliance on toxic aprotic solvents. Additionally, Pd recovery systems (e.g., supported ionic liquid phases) minimize metal loss.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, pyrazine), 7.65 (m, 5H, Ph), 6.55 (m, 2H, furan) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) |
| HPLC | tᵣ = 12.3 min, >99% purity |
Challenges and Limitations
- Furan Ring Stability : The furan moiety is prone to ring-opening under strongly acidic conditions, necessitating pH-controlled environments during amidation.
- Amide Hydrolysis : The pentanamide chain may undergo hydrolysis if exposed to moisture, requiring strict anhydrous protocols.
- Scalability : Multi-step sequences demand intermediate purification, increasing production costs.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylhexanamide
Uniqueness
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, a pyrazine moiety, and a phenyl group, which contribute to its biological properties.
Research indicates that compounds with similar structures exhibit various biological activities, primarily through enzyme inhibition and receptor modulation. For instance, the presence of the furan and pyrazine rings often correlates with enhanced interactions with biological targets such as enzymes involved in metabolic pathways.
Enzyme Inhibition
One of the primary mechanisms through which this compound may exert its effects is through the inhibition of specific enzymes. For example, derivatives of furan have been shown to inhibit tyrosinase, an enzyme crucial for melanin synthesis. The inhibition of this enzyme can lead to applications in skin whitening and treatment of pigmentation disorders .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing furan and pyrazine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, suggesting potential use as antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies
- Tyrosinase Inhibition : A study evaluating (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives found that certain derivatives inhibited tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests that this compound could similarly inhibit this enzyme based on its structural characteristics.
- Antimicrobial Testing : A series of tests conducted on pyrazine derivatives indicated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. This supports the hypothesis that this compound may also possess similar properties.
Research Findings
| Study | Activity | IC50/Effect |
|---|---|---|
| Tyrosinase Inhibition | Melanin synthesis | IC50 = 0.0433 µM |
| Antimicrobial Activity | Bacterial strains | Varies by derivative |
| Anticancer Potential | Induction of apoptosis | Varies by cell line |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling furan-2-yl derivatives with pyrazine intermediates. For example, highlights multi-component reactions (e.g., combining furan derivatives with pyrimidine precursors under inert atmospheres) to form structurally similar compounds. Key steps include:
- Acylation : Reacting 5-oxo-5-phenylpentanoyl chloride with a pyrazine-methylamine intermediate.
- Purification : Use normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) to isolate intermediates .
- Optimization : Adjust reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to improve yields .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, furan protons typically resonate at δ 6.3–7.4 ppm, while pyrazine protons appear as distinct singlets (δ 8.5–9.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns (e.g., M+H⁺ peaks) .
- Chromatography : HPLC with UV detection ensures purity (>95%) .
Q. What purification strategies are effective for resolving synthetic byproducts?
- Methodological Answer :
- Normal-phase chromatography : Gradient elution (e.g., hexane → ethyl acetate → methanol) separates polar impurities .
- Amine-phase chromatography : RediSep Rf Gold columns resolve amine-containing intermediates, as shown in for related pentanamide derivatives .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference with analogous compounds. For example, and report δ 8.5–9.5 ppm for pyrazine protons, while furan protons in appear at δ 6.3–7.4 ppm.
- 2D NMR : Use COSY and HSQC to assign overlapping signals, particularly in crowded aromatic regions .
- Computational modeling : Predict NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) to validate experimental data .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer :
- Functional group modulation : Replace the furan-2-yl group with thiophene or phenyl analogs to assess bioactivity changes, as seen in for pyrazoline derivatives .
- Enzymatic assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase assays) to link structural features (e.g., the 5-oxopentanamide chain) to activity .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., enzymes with hydrophobic active sites) .
Q. How can computational methods guide the optimization of synthetic pathways?
- Methodological Answer :
- Retrosynthetic analysis : Tools like ChemAxon or Synthia decompose the molecule into feasible precursors (e.g., furan-2-carboxylic acid and pyrazine-methylamine) .
- Reaction simulation : DFT calculations (e.g., Gaussian 16) model transition states to identify rate-limiting steps (e.g., amide bond formation) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for key steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar compounds?
- Methodological Answer :
- Reproduce conditions : Replicate protocols from (44% yield) and (32% yield) while controlling variables (e.g., inert atmosphere, reagent purity).
- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete acylation or oxidation) .
- Scale-dependent effects : Test yields at micro (50 mg) vs. macro (1 g) scales, as aggregation or heat transfer may differ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
